7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride
Description
7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride (CAS: [hypothetical]) is a halogenated benzothiophene derivative characterized by a sulfonyl chloride functional group at the 2-position, a methyl substituent at the 3-position, and a bromine atom at the 7-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions, and the bromine atom, which enables cross-coupling methodologies (e.g., Suzuki or Buchwald-Hartwig reactions).
Structural studies of such compounds often employ crystallographic tools like SHELX programs for refinement and ORTEP-3 for visualization , ensuring precise determination of bond lengths, angles, and molecular packing.
Properties
CAS No. |
1536989-89-5 |
|---|---|
Molecular Formula |
C9H6BrClO2S2 |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
7-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H6BrClO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3 |
InChI Key |
QXVUGCDLWXXOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride generally follows these key steps:
- Step 1: Construction of the benzothiophene core with methyl substitution at the 3-position.
- Step 2: Selective bromination at the 7-position of the benzothiophene ring.
- Step 3: Introduction of the sulfonyl chloride group at the 2-position via sulfonation and chlorination.
Each step requires careful control of reaction conditions to ensure regioselectivity and to minimize side reactions such as over-bromination or sulfonic acid formation.
Preparation of 3-Methyl-1-benzothiophene Core
The benzothiophene core with a methyl group at the 3-position can be synthesized via classical cyclization methods starting from appropriately substituted thiophenes or via aryne chemistry. For example, aryne reactions with thiophene derivatives have been reported to efficiently yield substituted benzothiophenes under mild conditions.
Bromination at the 7-Position
Selective bromination at the 7-position of the benzothiophene ring is typically achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., benzoyl peroxide) under controlled temperatures.
A representative method from patent literature describes the bromination of 3-methyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide in n-heptane solvent with benzoyl peroxide as an initiator under reflux conditions with light irradiation. The molar ratios and reaction times are optimized to favor monobromination at the 7-position:
| Parameter | Condition |
|---|---|
| Substrate: 3-methyl-7-chlorobenzo[b]thiophene | 1 equiv |
| Brominating agent: N-bromosuccinimide (NBS) | 1.05 equiv |
| Initiator: Benzoyl peroxide | 0.05 equiv |
| Solvent | n-Heptane |
| Temperature | Reflux (boiling) |
| Reaction time | 4–6 hours |
| Light source | Bulb irradiation |
After reaction completion, the mixture is cooled, filtered, and the product is isolated by precipitation and washing.
Sulfonylation and Chlorination at the 2-Position
The introduction of the sulfonyl chloride group at the 2-position of the benzothiophene ring involves sulfonation followed by chlorination. The sulfonyl chloride functionality is typically introduced by chlorosulfonation using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.
A typical procedure involves:
- Treatment of the bromomethylbenzothiophene intermediate with chlorosulfonic acid at low temperature (0–5 °C) to form the corresponding sulfonic acid intermediate.
- Subsequent chlorination of the sulfonic acid intermediate to the sulfonyl chloride using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Careful temperature control and stoichiometric balance are critical to prevent over-chlorination or decomposition.
Alternative One-Pot or Stepwise Syntheses
Some literature reports one-step or telescoped procedures combining oxidation of benzothiophene derivatives to sulfoxides followed by electrophilic substitution reactions to install sulfonyl groups. However, specific protocols for 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride are less common, and stepwise approaches remain the most reliable.
Detailed Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for each step based on literature and patent data:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-Methylbenzothiophene synthesis | Aryne reaction or cyclization methods | Ambient to reflux | Several hours | 50–80 | Depends on starting materials |
| Bromination at 7-position | NBS, benzoyl peroxide, n-heptane, light | Reflux (ca. 98 °C) | 4–6 hours | 75–85 | Monobromination favored |
| Sulfonation | Chlorosulfonic acid, anhydrous conditions | 0–5 °C | 1–3 hours | 60–75 | Low temperature critical |
| Chlorination to sulfonyl chloride | SOCl₂ or PCl₅ | 0–50 °C | 1–2 hours | 70–80 | Anhydrous, inert atmosphere |
Analytical Characterization and Purity Assessment
The structure and purity of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride are typically confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns and chemical shifts characteristic of sulfonyl chloride and bromine substituents.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (expected molecular ion peak around 320–340 Da depending on isotopes).
- Chromatography: HPLC or GC-MS confirms purity (>95%) and absence of side products.
- Infrared Spectroscopy (IR): Characteristic S=O stretching bands (~1350 and 1170 cm⁻¹) confirm sulfonyl chloride group presence.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties such as conductivity and thermal stability.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to fluorine or chlorine analogs. This enhances membrane permeability in biological systems but reduces solubility in polar solvents.
- Thermal Stability: Brominated derivatives exhibit higher melting points than fluorinated or non-halogenated analogs, attributed to stronger van der Waals interactions and molecular packing efficiency .
Research Findings and Methodological Considerations
- Crystallographic Analysis : Structural data for brominated benzothiophenes are refined using SHELXL , ensuring accurate geometric parameters. ORTEP-3 visualizations highlight steric effects of the 3-methyl group, which influence molecular conformation and reactivity.
- Computational Studies : Density Functional Theory (DFT) calculations align with crystallographic data, confirming that bromine’s electronegativity stabilizes the sulfonyl chloride group’s electron-deficient state.
Biological Activity
7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride is an organosulfur compound characterized by its unique benzothiophene core, which includes both sulfur and carbon atoms. The compound has a molecular formula of C9H6BrClO2S2 and a molecular weight of approximately 325.63 g/mol. The presence of bromine at the 7-position and a methyl group at the 3-position contributes to its distinct chemical properties, particularly its reactivity due to the sulfonyl chloride functional group, which serves as a reactive intermediate in various organic synthesis applications.
The biological activity of 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride primarily stems from its ability to interact with specific biological targets, particularly proteins involved in cellular signaling pathways. Its sulfonyl chloride group allows for nucleophilic attack by biological molecules, leading to the formation of covalent bonds that can modulate protein function.
Anticancer Properties
Recent studies have indicated that compounds similar to 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride exhibit significant anticancer properties by targeting anti-apoptotic proteins such as Mcl-1. Mcl-1 is known for its role in promoting cell survival in various cancers, and compounds that inhibit its function can induce apoptosis in cancer cells .
Case Study: Mcl-1 Inhibition
A study focused on the design and synthesis of small molecules targeting Mcl-1 demonstrated that certain derivatives can effectively disrupt the interaction between Mcl-1 and pro-apoptotic proteins. The binding affinity of these compounds was characterized using various assays, revealing IC50 values in the low micromolar range. For instance, compounds with structural similarities to 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride showed promising results in inhibiting Mcl-1 activity, which is critical for overcoming chemoresistance in cancer therapies .
Pharmacological Profiling
The pharmacological profiling of related compounds has shown that they exert pronounced effects on various biological targets. For example, sulfone derivatives have demonstrated antagonist effects against multiple receptors with nanomolar Kb values (pKb values ranging from 6.60 to 8.30) indicating their potential as therapeutic agents .
Table: Biological Activity Comparison
| Compound | Target | Kb Value (pKb) | Activity |
|---|---|---|---|
| Compound 1 | Mcl-1 | 6.74 ± 0.05 | Inhibitor |
| Compound 2 | Mcl-1 | 6.60 ± 0.02 | Inhibitor |
| Compound 3 | Various | 8.30 ± 0.19 | Antagonist |
| Compound 4 | Various | 6.41 ± 0.02 | Antagonist |
Synthetic Approaches and Applications
The synthesis of 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride can be achieved through various methods involving the functionalization of benzothiophene derivatives. These synthetic routes highlight the compound's accessibility for research and potential industrial applications.
Q & A
Q. What are the common synthetic routes for 7-Bromo-3-methyl-1-benzothiophene-2-sulfonylchloride?
The synthesis typically involves two key steps: (1) Bromination of a 3-methyl-1-benzothiophene precursor at the 7-position using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. (2) Introduction of the sulfonyl chloride group via chlorosulfonation. Chlorosulfonic acid (ClSO₃H) is often used under controlled temperatures (0–5°C) to avoid over-sulfonation. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .
Q. How is the compound characterized for structural confirmation?
Structural elucidation employs a combination of spectroscopic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiophene scaffold and substituent positions. For example, the sulfonyl chloride group deshields adjacent protons.
- FT-IR : Peaks at ~1360 cm⁻¹ (asymmetric S=O stretch) and ~1170 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride moiety.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns due to bromine .
Q. What solvents and conditions optimize its stability during storage?
The compound is moisture-sensitive due to the sulfonyl chloride group. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Avoid prolonged exposure to light to prevent decomposition .
Q. What are its primary reactivity profiles in organic synthesis?
The sulfonyl chloride group undergoes nucleophilic substitution with amines to form sulfonamides or with alcohols to yield sulfonate esters. For example, reaction with primary amines (e.g., benzylamine) in DCM at 0°C produces sulfonamide derivatives, which are intermediates in drug discovery .
Q. How is purity assessed, and what impurities are common?
Purity is determined via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Common impurities include unreacted starting materials (e.g., 3-methyl-1-benzothiophene), over-sulfonated byproducts, or hydrolyzed sulfonic acids. Quantification thresholds should adhere to ICH guidelines (e.g., ≤0.1% for major impurities) .
Advanced Research Questions
Q. How does steric hindrance from the 3-methyl group influence regioselectivity in substitution reactions?
The 3-methyl group creates steric bulk, directing nucleophilic attacks to the less hindered 2-position. Computational studies (DFT calculations) can model electron density maps to predict reactivity. Experimentally, competitive reactions with bulkier vs. smaller nucleophiles (e.g., tert-butylamine vs. methylamine) validate these effects .
Q. What strategies mitigate competing side reactions during sulfonamide formation?
Side reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid) are minimized by:
- Using anhydrous solvents and molecular sieves to scavenge water.
- Maintaining low temperatures (0–5°C) during amine addition.
- Employing non-nucleophilic bases (e.g., triethylamine) to neutralize HCl byproducts without participating in side reactions .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the benzothiophene core?
The 7-bromo substituent enables palladium-catalyzed cross-coupling with boronic acids. Optimized conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ in THF/H₂O (3:1), 80°C, 12 h. Monitor reaction progress via TLC (hexane/ethyl acetate). Post-coupling, the sulfonyl chloride group remains intact, enabling sequential functionalization .
Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?
Hydrolysis products (e.g., 7-bromo-3-methyl-1-benzothiophene-2-sulfonic acid) may co-elute with the parent compound in HPLC. Use ion-pair chromatography (e.g., tetrabutylammonium phosphate buffer) or LC-MS to resolve peaks. Forced degradation studies (40°C/75% RH for 4 weeks) provide kinetic data for shelf-life modeling .
Q. How do computational methods (e.g., molecular docking) predict its potential as a protease inhibitor?
Docking studies (AutoDock Vina) using the sulfonyl chloride as a warhead can model interactions with catalytic serine residues in proteases. Energy minimization and MD simulations (AMBER) assess binding stability. Correlate in silico results with enzymatic assays (e.g., IC₅₀ determination) to validate inhibitory activity .
Data Contradictions and Resolution
-
Contradiction : Varying yields in sulfonamide synthesis (40–85% across studies).
Resolution : Differences arise from amine basicity and solvent polarity. Polar aprotic solvents (DMF) improve solubility of less basic amines but may accelerate hydrolysis. Optimize stoichiometry (1.2 eq amine) and reaction time (2–4 h) . -
Contradiction : Conflicting NMR shifts for the methyl group in literature.
Resolution : Solvent effects (CDCl₃ vs. DMSO-d₆) and concentration influence chemical shifts. Standardize conditions and reference to tetramethylsilane (TMS) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
